Human PD-L1 inhibitor IV

immune checkpoint inhibition PD-1/PD-L1 cytotoxicity

CH-4 is a polypeptide PD-1 inhibitor with Kd 1.38 μM and the lowest cytotoxicity among 6 candidates tested. It sustains IL-2/IFN-γ secretion, making it optimal for cell-based PD-1/PD-L1 studies requiring high viability. Unlike BMS compounds, it binds PD-1 directly without inducing PD-L1 dimerization.

Molecular Formula C80H113N25O27
Molecular Weight 1856.9 g/mol
Cat. No. B10857718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman PD-L1 inhibitor IV
Molecular FormulaC80H113N25O27
Molecular Weight1856.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)CN
InChIInChI=1S/C80H113N25O27/c1-36(2)25-49(70(122)99-50(26-38-10-14-41(107)15-11-38)71(123)102-54(30-62(86)113)75(127)97-48(79(131)132)20-23-60(84)111)98-69(121)46(18-21-58(82)109)94-66(118)37(3)92-67(119)45(9-6-24-90-80(88)89)95-68(120)47(19-22-59(83)110)96-78(130)57(35-106)105-76(128)55(31-63(87)114)103-72(124)51(27-39-12-16-42(108)17-13-39)100-77(129)56(32-65(116)117)104-73(125)52(28-40-34-91-44-8-5-4-7-43(40)44)101-74(126)53(29-61(85)112)93-64(115)33-81/h4-5,7-8,10-17,34,36-37,45-57,91,106-108H,6,9,18-33,35,81H2,1-3H3,(H2,82,109)(H2,83,110)(H2,84,111)(H2,85,112)(H2,86,113)(H2,87,114)(H,92,119)(H,93,115)(H,94,118)(H,95,120)(H,96,130)(H,97,127)(H,98,121)(H,99,122)(H,100,129)(H,101,126)(H,102,123)(H,103,124)(H,104,125)(H,105,128)(H,116,117)(H,131,132)(H4,88,89,90)/t37-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1
InChIKeyCADZRAFJABQDJT-HURDRPMESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human PD-L1 Inhibitor IV (CH-4): Procurement Guide for a Small-Molecule PD-1/PD-L1 Antagonist


Human PD-L1 inhibitor IV, also known as CH-4, is a polypeptide small-molecule inhibitor that competitively blocks the interaction between human programmed cell death protein 1 (PD-1) and its ligand PD-L1 [1]. Identified through structure-based virtual screening, CH-4 was selected from a series of six candidates (CH-1 through CH-6) based on its superior inhibitory activity and minimal cytotoxicity profile [2]. The compound binds to PD-1 with a dissociation constant (Kd) of 1.38 μM and inhibits the binding of soluble PD-L1 (sPD-L1) to PD-1 surface protein expressed on KG-1 cells [1]. CH-4 represents a research tool distinct from clinical-stage BMS-series small molecules and monoclonal antibodies, offering a distinct chemical scaffold (C80H113N25O27, MW 1856.9) and mechanism-of-action profile for investigating PD-1/PD-L1 checkpoint blockade .

Human PD-L1 Inhibitor IV (CH-4) vs. BMS-Series: Why Molecular Class Does Not Guarantee Functional Equivalence


PD-1/PD-L1 small-molecule inhibitors exhibit profound divergence in potency, cytotoxicity, and mechanism of immune modulation, rendering generic substitution across the class inappropriate for rigorous experimental design. While BMS-202 and BMS-1166 demonstrate picomolar-to-low-nanomolar IC50 values in biochemical assays, their cellular cytotoxicity often compromises immunological readouts—a limitation that led to the identification of CH-4 as a lead candidate with the lowest cytotoxicity among six structurally diverse inhibitors [1]. Furthermore, CH-4 sustains IL-2 and IFN-γ secretion in Jurkat cells, a functional signature not universally observed among PD-L1 inhibitors and critical for T-cell activation studies [1]. Procurement decisions that assume class-level interchangeability risk introducing confounding cytotoxicity artifacts or failing to recapitulate the specific immune-modulatory profile documented for CH-4.

Human PD-L1 Inhibitor IV (CH-4): Quantitative Differentiation Evidence Against Comparator Compounds


Head-to-Head Cytotoxicity Ranking Among Six PD-1/PD-L1 Small-Molecule Inhibitors

In a head-to-head comparison of six PD-1/PD-L1 small-molecule inhibitors (CH-1, CH-2, CH-3, CH-4, CH-5, and CH-6) identified from the same virtual screening campaign, CH-4 exhibited the lowest cytotoxicity while demonstrating the strongest inhibitory activity toward the PD-1/PD-L1 interaction [1]. This dual advantage was not observed for CH-1, CH-2, CH-3, CH-5, or CH-6 in the same assay panel [1].

immune checkpoint inhibition PD-1/PD-L1 cytotoxicity

Cytokine Secretion Profile: CH-4.7 Sustains IL-2 and IFN-γ Production

CH-4 analog CH-4.7 effectively blocked the PD-1/sPD-L1 interaction while sustaining the secretion of interleukin-2 (IL-2) and interferon-γ (IFN-γ) by Jurkat cells [1]. This functional preservation contrasts with certain BMS-series inhibitors where cytotoxicity limits cytokine readouts, and with Aurigene-1 which showed no activity in both biochemical and immunological assays [1].

T-cell activation cytokine release immuno-oncology

Binding Affinity (Kd) Differentiation from Clinical BMS-Series Inhibitors

CH-4 binds to human PD-1 with a Kd of 1.38 μM [1]. BMS-202, a clinical-stage PD-1/PD-L1 small-molecule inhibitor, exhibits an IC50 of 18 nM and a Kd of 8 μM for PD-L1 binding . BMS-1166, the most potent BMS-series compound, demonstrates an IC50 of 1.4 nM . CH-4 occupies a distinct potency tier (micromolar Kd) compared to the picomolar-to-nanomolar BMS compounds.

binding kinetics PD-1/PD-L1 affinity

Cellular Cytotoxicity Profile: CH-4 vs. CH-4.7 and CH-4.9

In HEK293 cells, CH-4 exhibited a CC50 of 30.33 ± 1.30 μM [1]. CH-4.7, an analog with modified anchor residues, demonstrated a CC50 of >100 μM in both HEK293 and Jurkat cells [1]. CH-4.9 showed intermediate cytotoxicity [1]. This rank order (CH-4.7 > CH-4 > CH-4.9) enables researchers to select the CH-4 variant that balances potency with viability.

cytotoxicity PD-1/PD-L1 cell viability

Mechanistic Distinction: PD-1 Targeting vs. PD-L1 Dimerization

CH-4 is a competitive inhibitor of human PD-1 protein, directly binding PD-1 to prevent PD-1/PD-L1 complex formation [1]. In contrast, BMS-series inhibitors (BMS-202, BMS-1001, BMS-1166) function by binding PD-L1 and inducing PD-L1 dimerization, which sterically blocks PD-1 engagement . This divergent binding mode—PD-1 targeting (CH-4) versus PD-L1 dimerization (BMS compounds)—represents a fundamental mechanistic bifurcation with implications for downstream signaling, receptor internalization, and potential off-target effects.

mechanism of action PD-1/PD-L1 dimerization

Chemical Scaffold and Physicochemical Differentiation

CH-4 (CAS 2135542-83-3) is a polypeptide with molecular formula C80H113N25O27 and molecular weight 1856.9 g/mol . BMS-1166 (CAS 1818314-88-3) has molecular formula C36H33ClN2O7 and molecular weight 641.11 g/mol . BMS-202 (CAS 1675203-84-5) has molecular formula C26H23NO4 and molecular weight 413.47 g/mol . CH-4 exhibits DMSO solubility of 30 mg/mL , whereas BMS-1166 and BMS-202 are hydrophobic small molecules with distinct solubility profiles requiring organic co-solvents .

chemical structure solubility molecular weight

Human PD-L1 Inhibitor IV (CH-4): Validated Research Applications Based on Quantitative Differentiation Evidence


In Vitro PD-1/PD-L1 Blockade with Minimal Cytotoxicity Confounding

CH-4 is optimally suited for cell-based PD-1/PD-L1 inhibition studies where maintaining high cell viability is critical. Its ranking as the lowest-cytotoxicity compound among six structurally diverse PD-1/PD-L1 inhibitors [1] makes it the preferred choice over BMS-103 or BMS-142, whose acute cytotoxicity compromises immunological activity [1]. Use CH-4 at concentrations up to 30 μM in HEK293 or Jurkat cell models to interrogate PD-1 signaling without viability artifacts.

Mechanistic Studies Requiring PD-1 Engagement Without PD-L1 Dimerization

CH-4 binds directly to PD-1 and does not induce PD-L1 dimerization [1], in contrast to BMS-series inhibitors that function via PD-L1 dimerization and internalization . This distinction makes CH-4 the tool compound of choice for dissecting PD-1-specific signaling cascades, receptor trafficking, and downstream phosphorylation events without the confounding variable of PD-L1 dimerization-induced internalization.

Functional T-Cell Activation Assays Requiring Sustained Cytokine Secretion

CH-4 analog CH-4.7 sustains IL-2 and IFN-γ secretion in Jurkat cells while blocking PD-1/sPD-L1 interaction [1]. For mixed lymphocyte reactions, antigen-specific T-cell activation assays, or tumor-infiltrating lymphocyte functional studies, CH-4 or CH-4.7 provides PD-1/PD-L1 blockade without impairing cytokine readouts—a functional window not reliably observed with Aurigene-1 or cytotoxicity-limited BMS compounds [1].

Dose-Response Profiling of Partial PD-1 Antagonism

With a Kd of 1.38 μM [1], CH-4 occupies a micromolar potency tier distinct from the picomolar-to-nanomolar BMS compounds . This affinity range is advantageous for dose-response studies examining partial versus full receptor occupancy, washout experiments assessing reversibility of checkpoint blockade, or in vitro modeling of sub-saturating drug concentrations relevant to tissue penetration gradients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human PD-L1 inhibitor IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.